molecular formula C25H28N6O B11026544 7,7-dimethyl-4-(phenylamino)-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

7,7-dimethyl-4-(phenylamino)-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11026544
M. Wt: 428.5 g/mol
InChI Key: QIKPCCNNTWDJKY-UHFFFAOYSA-N
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Description

7,7-dimethyl-4-(phenylamino)-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-4-(phenylamino)-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. The starting materials often include quinazolinone derivatives, phenylamine, and pyridine-substituted piperazine. Common reaction conditions may involve:

    Solvents: Dimethyl sulfoxide (DMSO), ethanol, or methanol.

    Catalysts: Palladium or copper catalysts.

    Temperature: Reactions may be conducted at elevated temperatures (e.g., 80-120°C).

    Time: Reaction times can vary from several hours to days.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: DMSO, ethanol, methanol.

    Catalysts: Palladium, copper.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology

Biologically, quinazolinone derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound may exhibit similar activities.

Medicine

In medicine, such compounds are investigated for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors involved in disease pathways.

Industry

Industrially, these compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7,7-dimethyl-4-(phenylamino)-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Other compounds in this class may include 2-methyl-4-quinazolinone and 6,7-dimethoxy-4-quinazolinone.

    Phenylamino Derivatives: Compounds like 4-phenylaminoquinazoline.

    Pyridine-Substituted Piperazines: Compounds such as 1-(2-pyridyl)piperazine.

Uniqueness

The uniqueness of 7,7-dimethyl-4-(phenylamino)-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C25H28N6O

Molecular Weight

428.5 g/mol

IUPAC Name

4-anilino-7,7-dimethyl-2-(4-pyridin-2-ylpiperazin-1-yl)-6,8-dihydroquinazolin-5-one

InChI

InChI=1S/C25H28N6O/c1-25(2)16-19-22(20(32)17-25)23(27-18-8-4-3-5-9-18)29-24(28-19)31-14-12-30(13-15-31)21-10-6-7-11-26-21/h3-11H,12-17H2,1-2H3,(H,27,28,29)

InChI Key

QIKPCCNNTWDJKY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=NC(=N2)N3CCN(CC3)C4=CC=CC=N4)NC5=CC=CC=C5)C

Origin of Product

United States

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